molecular formula C18H16O7 B191062 5,7-Dihydroxy-3',4',5'-trimethoxyflavone CAS No. 18103-42-9

5,7-Dihydroxy-3',4',5'-trimethoxyflavone

Cat. No. B191062
CAS RN: 18103-42-9
M. Wt: 344.3 g/mol
InChI Key: CPCPHNWWTJLXKQ-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is a trimethoxyflavone that is the 3’,4’,5’-tri-O-methyl ether of tricetin . It is a natural product from Centaurea scoparia . Its molecular formula is C18H16O7 .


Molecular Structure Analysis

The molecular structure of 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavone is characterized by a C6-C3-C6 skeleton with two oxygen atoms . The average mass is 346.331 Da and the monoisotopic mass is 346.105255 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavone are not available, it’s known that flavonoids have the ability to regulate important cellular enzyme activities .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 562.6±50.0 °C at 760 mmHg, and a flash point of 205.3±23.6 °C . It has 7 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

  • Isolation and Structural Analysis : This compound has been isolated from different plant species. For example, a study isolated a similar flavone, 5,7-Dihydroxy-3,6,8-trimethoxyflavone, from Ainsliaea henryi, highlighting its potential for further pharmacological investigation (Xiong et al., 2009).

  • Metabolism Studies : Research has been conducted on the metabolism of compounds structurally related to 5,7-Dihydroxy-3',4',5'-trimethoxyflavone, like myricetin and its derivatives, by rat intestinal microflora. This is crucial for understanding the bioavailability and physiological effects of these compounds (Griffiths & Smith, 1972).

  • Antimicrobial Activity : Compounds similar to 5,7-Dihydroxy-3',4',5'-trimethoxyflavone have shown antimicrobial properties. For instance, a study on Artemisia giraldii identified two new flavones with significant antibiotic activity against various bacteria and fungi (Zheng et al., 1996).

  • Anti-HIV and Cytotoxic Activities : Flavones from Gardenia carinata, including structurally similar compounds, have shown cytotoxic activity against cancer cell lines and inhibitory activity against HIV (Kongkum et al., 2012).

  • Pharmacological Properties : Eupatilin, which is structurally related to 5,7-Dihydroxy-3',4',5'-trimethoxyflavone, possesses various pharmacological properties such as anti-cancer, anti-oxidant, and anti-inflammatory effects. This suggests potential therapeutic applications for structurally related compounds (Nageen et al., 2018).

  • Enzyme Inhibitory Activities : Certain isoprenylated flavonoids, which include variants of 5,7-Dihydroxy-3',4',5'-trimethoxyflavone, have been shown to possess enzyme inhibitory activity, specifically against prolyl endopeptidase and thrombin (Anis et al., 2002).

  • Antitumor Activity : Flavones isolated from Artemisia argyi, including similar compounds, have demonstrated significant antitumor activity, further emphasizing the potential of these compounds in cancer research (Seo et al., 2003).

Safety And Hazards

The safety data sheet for 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavone suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for 5,7-Dihydroxy-3’,4’,5’-trimethoxyflavone are not available, it’s suggested that eupatilin, a similar compound, might be structurally optimized for the production of derivative analogues to improve its efficacy, reduce toxicity, and optimize absorption characteristics .

properties

IUPAC Name

5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-15-4-9(5-16(23-2)18(15)24-3)13-8-12(21)17-11(20)6-10(19)7-14(17)25-13/h4-8,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCPHNWWTJLXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171059
Record name 5,7-Dihydroxy-2-(3,4,5-trimethoxyphenyl)-4-benzopyrone
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Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,7-Dihydroxy-3',4',5'-trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037692
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5,7-Dihydroxy-3',4',5'-trimethoxyflavone

CAS RN

18103-42-9
Record name 5,7-Dihydroxy-3′,4′,5′-trimethoxyflavone
Source CAS Common Chemistry
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Record name Tricin 4'-methyl ether
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Record name 18103-42-9
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Record name 5,7-Dihydroxy-2-(3,4,5-trimethoxyphenyl)-4-benzopyrone
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Record name 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-4-benzopyrone
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Record name TRICIN 4'-METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J9JJ5N2H7
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Record name 5,7-Dihydroxy-3',4',5'-trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037692
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

272 - 274 °C
Record name 5,7-Dihydroxy-3',4',5'-trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037692
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
JH Kim, BG Kim, YH Park, JH Han… - Journal of Applied …, 2006 - researchgate.net
Flavonoids are derivatives of 1, 3-diphenylpropan-1-one which derives from malonyl-CoA and p-courmaroyl-CoA." In plants, biosynthetic enzymes of flavonoids have been …
Number of citations: 6 www.researchgate.net
QH Wang, WLJ Ao, XL Wang, XH Bao… - Journal of Asian natural …, 2010 - Taylor & Francis
An investigation of the n-BuOH-soluble fraction from the aerial parts of Artemisia frigida has led to the isolation of two new flavonoid glycosides, named friginoside A and friginoside B. …
Number of citations: 16 www.tandfonline.com
LA Griffiths, GE Smith - Biochemical Journal, 1972 - portlandpress.com
1. The metabolism of a group of polyphenols related in structure to myricetin (3,5,7,3′,4′,5′-hexahydroxyflavone), including myricetin, myricitrin, 3,4,5-trihydroxyphenylacetic acid, …
Number of citations: 146 portlandpress.com
SR Husain, J Cillard, P Cillard - Phytochemistry, 1987 - Elsevier
The flavonoids scavenge hydroxyl ( . OH) radicals generated by UV photolysis of hydrogen peroxide. Free . OH radicals were spin-trapped by 5,5-dimethyl-1-pyrroline N-oxide and the …
Number of citations: 288 www.sciencedirect.com
SA Ahmed, EM Kamel - The Scientific world journal, 2014 - hindawi.com
Phytochemical studies on the ethanolic extract of the aerial parts of Centaurea scoparia led to the isolation of two new flavonoids, 3′,4′-dihydroxy-(3′′,4′′-dihydro-3′′-hydroxy…
Number of citations: 29 www.hindawi.com
C Lardy, ML Bouillant, J Chopin - Phytochemistry, 1983 - Elsevier
C-Glycosylation of 5,7-dihydroxy-3′,4′,5′-trimethoxyflavone was carried out with acetobromo-α-d-glucose, -α-d-galactose, -α-d-xylose, -β-l-arabinose and -αt-L-rhamnose. The …
Number of citations: 5 www.sciencedirect.com
M Kaneta, N Sugiyama - Agricultural and Biological Chemistry, 1973 - Taylor & Francis
The present paper describes the identification of flavone compounds in eighteen Gramineae species by paper chromatography and ultraviolet spectroscopy. In this work, the presence …
Number of citations: 34 www.tandfonline.com
JA Anderson - Canadian Journal of Research, 1932 - cdnsciencepub.com
Khapli wheat leaves contain a very small quantity of a trihydroxydimethoxyflavone, tricin. Marquis yields a trace of the same compound. These two varieties also contain water-soluble …
Number of citations: 18 cdnsciencepub.com
JA Anderson - Canadian Journal of Research, 1933 - cdnsciencepub.com
Tricin is identical with 5,7,4′-trihydroxy-3′,5′-dimethoxyflavone which has been synthesized by the action of concentrated sulphuric acid on 5,7-dihydroxy-3′,4′,5′-…
Number of citations: 17 cdnsciencepub.com
V Singh, K Kaur, S Kaur, R Shri, TG Singh… - Journal of …, 2022 - Elsevier
Ethnopharmacological relevance Traditionally, Ocimum basilicum L. leaves (OB) are recommended for various brain disorders. Aim of the study Scientific evidence highlights the …
Number of citations: 7 www.sciencedirect.com

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